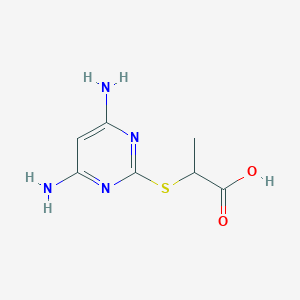

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” is a compound that has been studied in the field of crystallography . The molecule adopts an extended conformation, which is evident from the C-C(=O)-N-Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked via pairs of N-H⋯N hydrogen bonds, forming inversion dimers with an R(2)2(8) ring motif .

Synthesis Analysis

The synthesis of similar 2-aminopyrimidine derivatives has been reported . These compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The plane of the pyrimidine ring makes a dihedral angle of 54.73 (9)° with that of the o-tolyl ring . The dimers are linked by N-H⋯O and C-H⋯O hydrogen bonds, with the O atom accepting three such interactions, forming sheets parallel to (100) .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” are not available, similar 2-aminopyrimidine derivatives have been synthesized via a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Scientific Research Applications

Pharmacological Applications

The compound is a part of the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, potassium-sparing, and antiaggressive activities .

Antitrypanosomal and Antiplasmodial Activities

New 2-aminopyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have shown promising antitrypanosomal and antiplasmodial activities . These compounds were tested against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Anticancer Applications

Pyrimidine derivatives, including “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . This makes “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” a potential candidate for the development of new antimicrobial and antifungal agents .

Cardiovascular and Antihypertensive Applications

Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of cardiovascular diseases and hypertension .

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that “2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid” could potentially be used in the treatment of inflammation and pain .

Future Directions

properties

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSKDJWIWBHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]acetamide](/img/structure/B399208.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B399214.png)

![Ethyl 2-{[(diphenylacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399215.png)

![N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399216.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399217.png)

![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399218.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399223.png)

![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399224.png)

![N-(diphenylacetyl)-N'-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399225.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399226.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399228.png)

![N-(diphenylacetyl)-N'-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B399229.png)